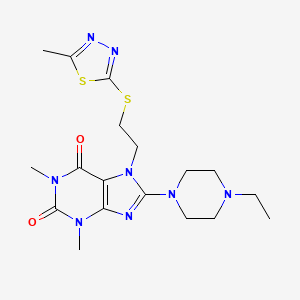

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the target compound) is a purine dione derivative with a complex substitution pattern. Its structure includes:

- 1,3-Dimethyl groups on the purine core.

- A 4-ethylpiperazinyl group at position 8.

- A thioethyl-linked 5-methyl-1,3,4-thiadiazole moiety at position 7.

This combination of substituents confers unique physicochemical and biological properties, distinguishing it from related purine derivatives. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N8O2S2/c1-5-24-6-8-25(9-7-24)16-19-14-13(15(27)23(4)18(28)22(14)3)26(16)10-11-29-17-21-20-12(2)30-17/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRRJTIFXAUMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative that incorporates a purine structure with a unique thiadiazole moiety. This combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has the following structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₂S |

| Molecular Weight | 372.48 g/mol |

| CAS Number | 797028-19-4 |

The incorporation of the thiadiazole ring is significant as it has been associated with various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that compounds containing a 1,3,4-thiadiazole moiety exhibit notable anticancer properties. These compounds are known to inhibit DNA and RNA synthesis in cancer cells without adversely affecting protein synthesis . The mechanism of action involves:

- Inhibition of key kinases involved in tumorigenesis.

- Antagonism of adenosine A3 receptors , which play a role in cancer cell proliferation .

In vitro studies have demonstrated that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For instance:

- The compound showed an IC₅₀ value of approximately 10.10 µg/mL , indicating moderate potency against certain cancer types .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. The presence of the thiadiazole ring enhances the compound's ability to combat both Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests have shown:

- Moderate to good activity against strains such as Streptococcus sp. and Escherichia coli at concentrations around 50 mg/mL .

This suggests that the compound could be explored further for its potential use as an antimicrobial agent.

Pharmacological Activities

Beyond anticancer and antimicrobial effects, 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione exhibits a broad spectrum of pharmacological activities:

- Analgesic Effects : Some derivatives have shown pain-relieving properties.

- Anti-inflammatory Activity : The compound may reduce inflammation through various biochemical pathways.

- CNS Activity : Potential central nervous system effects have been noted, which could be beneficial for treating neurological disorders.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

Scientific Research Applications

The compound exhibits several computed properties that are relevant for its biological activity:

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 6

- LogP (XLogP3) : 1.2

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Research has indicated that compounds similar to 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. For instance, studies have demonstrated that purine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example:

A study published in Cancer Research explored the effects of purine derivatives on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with the compound inducing apoptosis through the activation of caspase pathways .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar piperazine moieties have been investigated for their neuroprotective effects against conditions like Alzheimer's disease and Parkinson's disease.

Case Study Example:

In a study focusing on neurodegenerative diseases, a related compound was shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation . This suggests that the compound may have similar effects due to its structural analogies.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Research has indicated that thiadiazole derivatives possess significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 12 µg/mL |

| Thiadiazole Derivative B | Escherichia coli | 15 µg/mL |

| Thiadiazole Derivative C | Candida albicans | 10 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Table 2: Predicted Physicochemical Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| LogP | ~2.5 (moderate lipophilicity) | ~2.8 | ~3.7 (highly lipophilic) |

| Solubility (mg/mL) | ~0.1 (low) | ~0.05 | <0.01 |

| pKa (Basic) | 7.5 (piperazine) | 11 (pyrrolidine) | 7.5 (piperazine) |

Q & A

Q. Basic Methodology :

- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation at each synthetic step. Adjust reaction times and temperatures based on real-time data .

- Catalyst Selection : Employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation between the purine core and piperazine/thiadiazole moieties .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol-DMF mixtures to isolate high-purity final products .

Q. Advanced Considerations :

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by using microwave irradiation for steps like nucleophilic substitution or cyclization .

- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and minimize side products during alkylation or thioether formation .

What advanced techniques are recommended for structural characterization and conformation analysis?

Q. Basic Techniques :

Q. Advanced Techniques :

- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the 5-methyl-1,3,4-thiadiazole moiety on purine planarity .

- 2D NMR (COSY, NOESY) : Map spatial proximity between the ethylpiperazine side chain and thiadiazole-thioethyl group to infer intramolecular interactions .

How should researchers design experiments to evaluate biological activity, such as antitumor or antiviral potential?

Q. Basic Assay Design :

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values to reference drugs like 5-fluorouracil .

- Antiviral Testing : Assess inhibition of viral polymerases (e.g., hepatitis C NS5B) via RT-PCR to quantify viral RNA replication .

Q. Advanced Methodologies :

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins (e.g., kinases, viral proteases) interacting with the compound .

- Synergy Testing : Combine with standard chemotherapeutics (e.g., cisplatin) to evaluate additive or synergistic effects using Chou-Talalay analysis .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Basic SAR Approach :

- Analog Synthesis : Modify substituents (e.g., replace ethylpiperazine with methylpiperazine or alter thiadiazole methyl groups) and compare bioactivity .

- Lipophilicity Profiling : Measure logP values via shake-flask or HPLC to correlate alkyl chain length (e.g., pentyl vs. hexyl) with membrane permeability .

Q. Advanced SAR Techniques :

- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., thiadiazole sulfur atoms) to biological activity using multivariate regression .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to predict activity based on electrostatic and steric fields of the purine-thiadiazole scaffold .

How can metabolic stability and pharmacokinetic properties be assessed in preclinical studies?

Q. Basic In Vitro Assays :

- Liver Microsome Incubations : Incubate with human/rat liver microsomes and use LC-MS to identify oxidative metabolites (e.g., piperazine N-deethylation) .

- Plasma Stability : Measure compound degradation in plasma over 24 hours to estimate half-life .

Q. Advanced Methods :

- CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using logD, permeability (PAMPA), and protein binding data .

What computational tools are suitable for predicting target interactions and binding modes?

Q. Basic Docking Workflow :

- Target Selection : Prioritize purine-binding proteins (e.g., adenosine receptors, cyclin-dependent kinases) using phylogenetic analysis .

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the purine core and kinase catalytic domains .

Q. Advanced Simulations :

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to evaluate stability of the compound-kinase complex .

- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to quantify contributions of hydrophobic (thiadiazole) and polar (piperazine) groups .

How can researchers evaluate solubility and formulation strategies for in vivo studies?

Q. Basic Physicochemical Profiling :

- Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Thermodynamic Solubility : Use laser nephelometry to assess pH-dependent solubility .

Q. Advanced Formulation Approaches :

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles to enhance bioavailability via sustained release .

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility .

What experimental protocols ensure stability under varying storage and handling conditions?

Q. Basic Stability Testing :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .

- Lyophilization : Assess stability of lyophilized powder stored at -20°C vs. 4°C .

Q. Advanced Protocols :

- QSTR Modeling : Predict degradation pathways (e.g., thioether oxidation) using quantum mechanical calculations .

- ICH Guideline Compliance : Follow Q1A(R2) for photostability testing in ICH-certified chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.